3-Chloro-7-methylbenzo[d]isoxazole
Overview
Description
“3-Chloro-7-methylbenzo[d]isoxazole” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds that contain one oxygen atom and one nitrogen atom at adjacent positions . They are commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition reaction . In this reaction, one 1,3-dipole and one dipolarophile are required . For example, Micheli et al. reported the synthesis of isoxazole derivatives by the 1,3-dipolar cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring with chlorine and methyl groups attached at the 3rd and 7th positions, respectively .
Chemical Reactions Analysis
Isoxazole derivatives, including “this compound”, can undergo various chemical reactions. One of the most common reactions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole and a dipolarophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, “3-Methylbenzo[d]isoxazole” has a molecular weight of 133.15 g/mol .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole : This compound is synthesized from 3-methyl-4-oxo-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole and is used in the alkylation of malonic ester and methoxytetralone enolates, leading to bi- and tetracyclic derivatives of the pyridine and hydropyridine series (Khripach & Ivanova, 1990).
Crystal Structures and Polymorphism
- Structural Analysis of Chloro and Methylortho-benzoic Acids : Investigations into the chloro/methyl structural similarity of o-toluic acid and o-chlorobenzoic acid, including their co-crystal structures, have been conducted. This research enhances understanding of hydrogen-bonded ribbons and polymorphism in these compounds (Polito et al., 2008).
Biological and Pharmacological Studies
- Antipsychotic Drug Candidate Study : A study focusing on 7-(4-(4-(6-fluorobenzo[d]-isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one mesylate (CY611), an antipsychotic drug candidate, investigated its polymorphs and pharmacokinetics. Different forms of this compound were characterized, contributing to the understanding of its pharmacological properties (Hao et al., 2020).
Chemical Properties and Reactions
- Copper-Catalyzed Oxidative C(sp3)-H/C(sp3)-H Cross-Coupling : A novel copper-catalyzed reaction involving 3-methylbenzo[c]isoxazoles and methyl ketones was developed. This process synthesizes indigoid analogues and contributes significantly to the field of organic chemistry and catalysis (Zhuang et al., 2021).
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary depending on their structure and the biological target. Some isoxazole derivatives have been reported to exhibit immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory activities .
Future Directions
Isoxazoles, including “3-Chloro-7-methylbenzo[d]isoxazole”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on developing new synthetic strategies, exploring their biological activities, and optimizing their properties for therapeutic use .
Properties
IUPAC Name |
3-chloro-7-methyl-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNTIJMCMIVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567654 | |
Record name | 3-Chloro-7-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128520-86-5 | |
Record name | 3-Chloro-7-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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